molecular formula C10H15BO2 B2916213 (2-Ethyl-4,6-dimethylphenyl)boronic acid CAS No. 1415578-24-3

(2-Ethyl-4,6-dimethylphenyl)boronic acid

Cat. No.: B2916213
CAS No.: 1415578-24-3
M. Wt: 178.04
InChI Key: RBDVFVYOPFWZTR-UHFFFAOYSA-N
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Description

(2-Ethyl-4,6-dimethylphenyl)boronic acid is an organic compound that belongs to the class of arylboronic acids. These compounds are characterized by the presence of a boronic acid group attached to an aromatic ring. The compound is used extensively in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of (2-Ethyl-4,6-dimethylphenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The Suzuki-Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is significant in the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects include the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .

Pharmacokinetics

The compound’s success in the suzuki-miyaura coupling reaction is attributed to its stability, ease of preparation, and environmentally benign nature . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This leads to the synthesis of a broad array of diverse molecules with high enantioselectivity .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a metal catalyst (typically palladium) and the reaction conditions . The Suzuki-Miyaura coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Ethyl-4,6-dimethylphenyl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 2-ethyl-4,6-dimethylbromobenzene using a boron reagent such as tri-n-butylborate in the presence of a catalyst like magnesium. The reaction is typically carried out in a solvent such as tetrahydrofuran at a temperature of around 30°C. After the reaction, the product is isolated through acid hydrolysis and purified .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The optimization of reaction conditions, such as the ratio of reactants and the choice of solvent, is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-4,6-dimethylphenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Phenols: Formed from oxidation reactions.

    Substituted Aromatics: Formed from electrophilic substitution reactions.

Scientific Research Applications

(2-Ethyl-4,6-dimethylphenyl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

(2-Ethyl-4,6-dimethylphenyl)boronic acid can be compared with other similar arylboronic acids, such as:

The unique structure of this compound, with its ethyl and methyl substituents, provides distinct steric and electronic properties that can influence its reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

(2-ethyl-4,6-dimethylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO2/c1-4-9-6-7(2)5-8(3)10(9)11(12)13/h5-6,12-13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDVFVYOPFWZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1CC)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415578-24-3
Record name (2-ethyl-4,6-dimethylphenyl)boronic acid
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